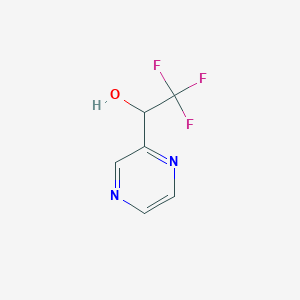

2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanol

描述

2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanol is a fluorinated ethanol derivative featuring a pyrazine heterocycle substituted at the β-position. The pyrazine ring (a six-membered aromatic system with two nitrogen atoms at positions 1 and 4) imparts distinct electronic and steric properties, while the trifluoroethyl group enhances lipophilicity and introduces strong electron-withdrawing effects. This compound is commercially available for research purposes, with pricing reflecting its specialized synthesis and purification requirements (e.g., 250 mg priced at €2,500 from CymitQuimica) .

属性

IUPAC Name |

2,2,2-trifluoro-1-pyrazin-2-ylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O/c7-6(8,9)5(12)4-3-10-1-2-11-4/h1-3,5,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPQOAMXGEIAXRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanol typically involves the reaction of pyrazine derivatives with trifluoroacetaldehyde. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition of the pyrazine to the trifluoroacetaldehyde . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

化学反应分析

2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanol undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanol has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.

作用机制

The mechanism by which 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanol exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyrazine ring can engage in π-π stacking interactions with aromatic amino acids in proteins, influencing enzyme activity and signaling pathways .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The following table summarizes key structural analogs of 2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanol, focusing on substituent differences and their implications:

Key Observations :

- Electron-withdrawing vs. donating groups : Nitro-substituted analogs (e.g., 3-nitrophenyl) exhibit enhanced reactivity in electrophilic aromatic substitutions compared to methyl-substituted derivatives (e.g., p-tolyl) .

- Heterocyclic vs. aromatic systems : The pyrazine ring in the target compound introduces nitrogen-based hydrogen bonding sites, contrasting with purely aromatic (e.g., phenyl) or aliphatic (e.g., piperidinyl) systems .

Physicochemical Properties

Notes:

生物活性

2,2,2-Trifluoro-1-(pyrazin-2-yl)ethanol is a fluorinated compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoroethyl group attached to a pyrazine ring, which is known for its diverse biological activities. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of compounds, making them more effective in biological systems.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrazine compounds can exhibit significant antimicrobial properties. For instance, this compound was evaluated for its antibacterial activity against various strains of bacteria.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

These MIC values suggest that the compound possesses comparable efficacy to established antibiotics like ampicillin .

Antitumor Activity

In addition to its antibacterial properties, pyrazine derivatives have shown promise in cancer research. They are known to inhibit various kinases involved in tumor growth. The structure of this compound may allow it to interact with targets such as BRAF and EGFR, which are critical in certain cancer pathways .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the pyrazine ring can significantly influence the biological activity of the compound. For instance:

- Fluorination : The trifluoromethyl group enhances binding affinity and bioavailability.

- Substituent Variations : Different substituents on the pyrazine ring can alter the compound's interaction with biological targets.

Table 2: Summary of SAR Findings

| Substituent Type | Effect on Activity |

|---|---|

| Trifluoromethyl | Increased lipophilicity |

| Alkyl Chains | Enhanced cell permeability |

| Aromatic Groups | Potential for π-π stacking |

Study on Antibacterial Efficacy

In a recent study published in Pharmaceutical Research, researchers synthesized various pyrazine derivatives and tested their antibacterial properties. Among them, this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria. The study highlighted its mechanism involving disruption of bacterial cell membranes and inhibition of DNA gyrase .

Antitumor Activity Assessment

Another study focused on the antitumor potential of pyrazine derivatives. The results indicated that compounds similar to this compound inhibited tumor cell proliferation through modulation of signaling pathways associated with cell cycle regulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。